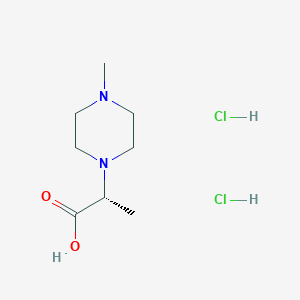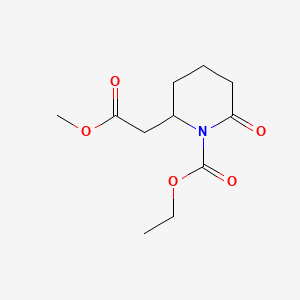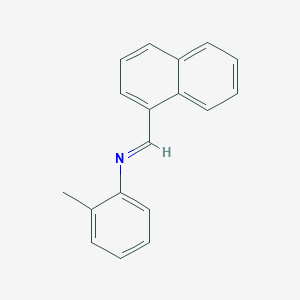![molecular formula C14H13N3O B11867873 2-Benzyl-7-methoxy-2H-pyrazolo[3,4-c]pyridine CAS No. 918882-23-2](/img/structure/B11867873.png)
2-Benzyl-7-methoxy-2H-pyrazolo[3,4-c]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Benzyl-7-Methoxy-2H-pyrazolo[3,4-c]pyridin ist eine heterocyclische Verbindung, die zur Familie der Pyrazolopyridine gehört. Diese Verbindungen zeichnen sich durch ein kondensiertes Ringsystem aus, das aus einem Pyrazolring und einem Pyridinring besteht. Das Vorhandensein einer Benzylgruppe an Position 2 und einer Methoxygruppe an Position 7 unterscheidet diese Verbindung zusätzlich.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2-Benzyl-7-Methoxy-2H-pyrazolo[3,4-c]pyridin umfasst typischerweise die Kondensation geeigneter Vorläufer unter bestimmten Bedingungen. Eine gängige Methode beinhaltet die Reaktion von 5-Aminopyrazolen mit α-Oxoketendithioacetalen in Gegenwart von Trifluoressigsäure als Katalysator . Diese Reaktion verläuft in einer Reihe von Schritten, einschließlich Cyclisierung und Modifikation funktioneller Gruppen, um das gewünschte Pyrazolopyridinderivat zu erhalten.
Industrielle Produktionsmethoden
Die industrielle Produktion von 2-Benzyl-7-Methoxy-2H-pyrazolo[3,4-c]pyridin kann ähnliche Synthesewege umfassen, die jedoch für die großtechnische Produktion optimiert sind. Dies umfasst die Verwendung von Durchflussreaktoren, automatisierten Syntheseplattformen und effizienten Reinigungstechniken, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten.
Analyse Chemischer Reaktionen
Arten von Reaktionen
2-Benzyl-7-Methoxy-2H-pyrazolo[3,4-c]pyridin kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann mit gängigen Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.
Substitution: Die Verbindung kann an nucleophilen Substitutionsreaktionen teilnehmen, bei denen die Methoxygruppe unter geeigneten Bedingungen durch andere Nucleophile ersetzt werden kann.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat in saurem Medium.
Reduktion: Natriumborhydrid in Methanol.
Substitution: Nucleophile wie Amine oder Thiole in Gegenwart einer Base wie Natriumhydroxid.
Hauptsächlich gebildete Produkte
Oxidation: Bildung der entsprechenden Ketone oder Carbonsäuren.
Reduktion: Bildung von Alkoholen oder Aminen.
Substitution: Bildung von substituierten Pyrazolopyridinderivaten.
Wissenschaftliche Forschungsanwendungen
2-Benzyl-7-Methoxy-2H-pyrazolo[3,4-c]pyridin wurde für verschiedene wissenschaftliche Forschungsanwendungen untersucht:
Chemie: Als Baustein für die Synthese komplexerer heterocyclischer Verbindungen verwendet.
Biologie: Untersucht auf sein Potenzial als Enzyminhibitor, insbesondere im Zusammenhang mit der Kinasehemmung.
Medizin: Untersucht auf seine Antikrebsaktivität, insbesondere gegen bestimmte Krebszelltypen.
Industrie: Eingesetzt bei der Entwicklung neuer Materialien mit spezifischen elektronischen oder optischen Eigenschaften.
Wirkmechanismus
Der Wirkmechanismus von 2-Benzyl-7-Methoxy-2H-pyrazolo[3,4-c]pyridin beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Als Kinaseinhibitor bindet es beispielsweise an das aktive Zentrum des Enzyms, verhindert dessen Aktivität und hemmt damit die Zellproliferation . Die Verbindung kann auch mit anderen Proteinen und Signalwegen interagieren, was zu ihren vielfältigen biologischen Wirkungen beiträgt.
Wissenschaftliche Forschungsanwendungen
2-Benzyl-7-methoxy-2H-pyrazolo[3,4-c]pyridine has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its anticancer properties, particularly against certain types of cancer cells.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 2-Benzyl-7-methoxy-2H-pyrazolo[3,4-c]pyridine involves its interaction with specific molecular targets. For instance, as a kinase inhibitor, it binds to the active site of the enzyme, preventing its activity and thereby inhibiting cell proliferation . The compound may also interact with other proteins and pathways, contributing to its diverse biological effects.
Vergleich Mit ähnlichen Verbindungen
2-Benzyl-7-Methoxy-2H-pyrazolo[3,4-c]pyridin kann mit anderen Pyrazolopyridinderivaten verglichen werden:
2-Benzyl-7-Hydroxy-2H-pyrazolo[3,4-c]pyridin: Ähnliche Struktur, jedoch mit einer Hydroxygruppe anstelle einer Methoxygruppe, was seine Reaktivität und biologische Aktivität verändern kann.
2-Benzyl-7-Chloro-2H-pyrazolo[3,4-c]pyridin:
Die Einzigartigkeit von 2-Benzyl-7-Methoxy-2H-pyrazolo[3,4-c]pyridin liegt in seinem spezifischen Substitutionsschema, das seine Reaktivität, Stabilität und Interaktion mit biologischen Zielstrukturen beeinflussen kann.
Eigenschaften
CAS-Nummer |
918882-23-2 |
|---|---|
Molekularformel |
C14H13N3O |
Molekulargewicht |
239.27 g/mol |
IUPAC-Name |
2-benzyl-7-methoxypyrazolo[3,4-c]pyridine |
InChI |
InChI=1S/C14H13N3O/c1-18-14-13-12(7-8-15-14)10-17(16-13)9-11-5-3-2-4-6-11/h2-8,10H,9H2,1H3 |
InChI-Schlüssel |
KQRBOXDFWSGYNZ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=NC=CC2=CN(N=C21)CC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3-Hydroxy-2-[(6-methylquinazolin-4-yl)amino]propanoic acid](/img/structure/B11867818.png)
![7-Bromo-5-methyl-5H-pyrrolo-[3,2-d]pyrimidine-6-carbaldehyde](/img/structure/B11867819.png)






![4-(2,8-Dimethylimidazo[1,2-a]pyridin-3-yl)thiazol-2-amine](/img/structure/B11867859.png)
![2-Oxo-2',3',5',6'-tetrahydrospiro[indoline-3,4'-pyran]-5-carboxylic acid](/img/structure/B11867869.png)
